(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thioxothiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a furan ring substituted with a bromophenyl group, and a methylene bridge connecting the furan ring to the thioxothiazolidinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route starts with the preparation of the furan ring substituted with a bromophenyl group. This can be achieved through a bromination reaction of the corresponding phenylfuran. The next step involves the formation of the thioxothiazolidinone core, which can be synthesized by reacting a thioamide with a halogenated ketone under basic conditions. Finally, the methylene bridge is introduced through a condensation reaction between the furan derivative and the thioxothiazolidinone intermediate, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above, but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product. Additionally, industrial methods may incorporate environmentally friendly practices, such as solvent recycling and waste minimization, to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxothiazolidinone core to a thiazolidinone, or reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives and phenyl-substituted compounds.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
(Z)-5-((5-Phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the bromine atom on the phenyl ring, which may affect its reactivity and biological activity.
(Z)-5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions with biological targets.
(Z)-5-((5-(4-Methylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one: Features a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERSOXJRJWZSND-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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